molecular formula C18H15F6N5O2 B2662513 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 899945-37-0

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2662513
CAS RN: 899945-37-0
M. Wt: 447.341
InChI Key: GANZBJFOFSXUFH-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyrimidine derivative, which is a class of compounds known to exhibit various biological activities . The presence of the trifluoromethyl group and the tert-butyl group might contribute to its unique properties .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, which is a type of N-heterocycle. It also has a tert-butyl group attached to the nitrogen atom and two trifluoromethyl groups attached to the benzene ring .


Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. Generally, compounds with similar structures can undergo reactions such as cyclocondensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those incorporating pyrazolo[3,4-d]pyrimidine moieties, highlights their potential application in medical science, particularly in antitumor activity. The structural modification of these molecules aims to improve their lipophilicity, facilitating better transport through cell wall barriers, which is crucial for antitumor drugs. Some compounds in this category have shown promising in vitro anticancer activity across a range of cell lines, indicating the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (Maftei et al., 2016).

Antiviral Properties

Another significant area of application for such compounds is in antiviral research. Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and tested for their anti-influenza A virus activity. Notably, some synthesized compounds demonstrated significant antiviral activities against the H5N1 subtype, showcasing the potential use of pyrazolo[3,4-d]pyrimidine derivatives in developing antiviral agents (Hebishy et al., 2020).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclic compounds has been explored for their insecticidal and antibacterial potential. These studies provide insights into the relationship between the chemical structure of these compounds and their biological activity, suggesting their utility in developing new insecticides and antibacterial agents. This research area highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to the development of novel bioactive compounds with potential applications in agriculture and medicine (Deohate et al., 2020).

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, particularly in the pharmaceutical industry given the known biological activities of similar compounds .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F6N5O2/c1-16(2,3)29-13-12(7-26-29)15(31)28(8-25-13)27-14(30)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-8H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZBJFOFSXUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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